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Ethyl 3-hexenoate

Cat. No.: B1231028
CAS No.: 2396-83-0
M. Wt: 142.2 g/mol
InChI Key: VTSFIPHRNAESED-AATRIKPKSA-N
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Description

Significance of Ethyl 3-hexenoate in Research

The significance of this compound in research is multifaceted, stemming from its distinct sensory properties and its role in both natural and synthetic chemical processes.

Flavor and Fragrance Chemistry: A primary area of research interest is its role as a volatile aroma compound. It has been identified as a naturally occurring component in a variety of fruits, including pineapple, melon, passion fruit juice, quince, prickly pear, and kiwifruit. chemicalbook.comebi.ac.uk Its presence contributes to the characteristic flavor profiles of these fruits, making it a key target for studies in food science and technology focused on flavor analysis and development. The compound's sweet, green, and pineapple-like taste characteristics are of significant interest for creating and enhancing fruit flavors in food products. chemicalbook.com

Biochemistry and Microbiology: this compound is a known metabolite produced by the yeast Saccharomyces cerevisiae. ymdb.canih.gov This has prompted research into the biosynthetic pathways of flavor esters during fermentation processes, particularly in the context of beer and wine production. ymdb.cachemicalbook.com Understanding its formation by microorganisms is crucial for controlling and optimizing the flavor profiles of fermented beverages.

Organic Synthesis: In synthetic organic chemistry, this compound serves as a valuable intermediate. ontosight.ai Its chemical structure, featuring an ester functional group and a carbon-carbon double bond, allows for a variety of chemical transformations. This makes it a useful precursor in the synthesis of more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. ontosight.ai Research in this area often focuses on developing efficient and stereoselective methods for its synthesis. chemicalbook.com

Academic Perspectives and Research Trajectories

Academic research on this compound follows several distinct trajectories, reflecting its diverse areas of significance.

Natural Products Chemistry: A major research focus is the identification, quantification, and elucidation of the biosynthetic pathways of this compound in plants and microorganisms. chemicalbook.comebi.ac.uk Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze its presence in fruit volatiles and fermented products. ebi.ac.uk This research contributes to a deeper understanding of plant and microbial metabolism. foodb.ca

Synthetic Methodology: Organic chemists continue to explore novel and efficient methods for the synthesis of this compound and related unsaturated esters. Research trajectories include the use of various catalytic systems, enzymatic synthesis, and fermentation processes. chemicalbook.comoup.com For instance, studies have detailed its preparation from 3-hexenoic acid through methods like fungal fermentation with Saccharomyces cerevisiae or reactions involving trialkylboranes. chemicalbook.com Enzymatic synthesis using lipases is another significant area of investigation, aiming for greener and more selective production methods. researchgate.netresearchgate.netasianpubs.org

Toxicology and Safety Assessment: The compound is also a subject of study within toxicological research. As a fragrance ingredient, its safety profile is evaluated through various endpoints, including genotoxicity and skin sensitization, often using data from structurally similar compounds (read-across analogs) like mthis compound. nih.govresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C8H14O2 ontosight.ainih.gov
Molecular Weight 142.20 g/mol ontosight.ainih.gov
IUPAC Name ethyl hex-3-enoate ymdb.canih.gov
CAS Registry Number 2396-83-0 nih.govchemicalbook.com
Boiling Point 63-64 °C at 12 mm Hg chemicalbook.com
Density 0.896 g/mL at 25 °C chemicalbook.com
Refractive Index (n20/D) 1.426 chemicalbook.com
Appearance Liquid ontosight.ai

| Odor | Green, fruity, pineapple-like | chemicalbook.com |

Table 2: Compound Names Mentioned

Compound Name
2,6-di-tert-butyl-phenoxide
3-hexenoic acid
Acetic acid
Butyrolactone
c/t-2-decenal
c/t-2-nonenal
Dicyclohexylcarbodimide
This compound
Ethyl octanoate
Ethyl-4-bromocrotonate
Heptanal
Mthis compound
pent-4-enal
2-propenyl butanoate
6-methylhept-5-en-2-one
t,t-nona-2,4-dienal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1231028 Ethyl 3-hexenoate CAS No. 2396-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-hex-3-enoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h5-6H,3-4,7H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFIPHRNAESED-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885361
Record name 3-Hexenoic acid, ethyl ester, (3E)-
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Molecular Weight

142.20 g/mol
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Physical Description

colourless liquid
Record name Ethyl 3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/375/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.897-0.901 (20°)
Record name Ethyl 3-hexenoate
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CAS No.

26553-46-8, 2396-83-0
Record name Ethyl (E)-3-hexenoate
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Record name 3-Hexenoic acid, ethyl ester
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Record name Ethyl 3-hexenoate
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Record name 3-Hexenoic acid, ethyl ester
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Record name 3-Hexenoic acid, ethyl ester, (3E)-
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Record name Ethyl (E)hex-3-enoate
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Record name ETHYL 3-HEXENOATE, (3E)-
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Natural Occurrence and Biological Distribution of Ethyl 3 Hexenoate

Presence in Plant Matrices

Ethyl 3-hexenoate has been identified as a volatile compound in a wide array of fruits, contributing to their distinctive aromas.

Fruit Volatilome Studies

Research into the volatile compounds of fruits has consistently detected the presence of this compound. It has been reported in pineapple, melon, passion fruit juice, quince, plumcot, and kiwifruit. chemicalbook.com

Passion Fruit (Passiflora edulis): The aroma of passion fruit is complex, with esters forming a significant portion of its volatile compounds. scielo.br While ethyl butanoate and ethyl hexanoate (B1226103) are often the most abundant esters, this compound has also been reported in the volatile profile of passion fruit. chemicalbook.comresearchgate.net

Melon (Cucumis melo): In certain melon cultivars, such as cantaloupes, this compound has been identified among the esters contributing to their 'fruity' and 'honey' aromas. researchgate.net Its concentration has been found to be above its odor threshold, indicating its role in the sensory perception of the fruit. researchgate.net

Quince (Cydonia oblonga): The volatile profile of quince includes a variety of esters, and this compound has been reported as one of the constituents. chemicalbook.comresearchgate.net

Plumcot: This hybrid fruit is also known to contain this compound as part of its aromatic makeup. chemicalbook.com

Kiwifruit (Actinidia deliciosa): The characteristic scent of kiwifruit includes the presence of this compound. chemicalbook.comthegoodscentscompany.com

Cashew Apple (Anacardium occidentale): Research on the aroma volatiles of cashew apple juice has identified ethyl trans-3-hexenoate. chemicalbook.comsigmaaldrich.cn Studies have shown that the fermentation of cashew apple juice can lead to a reduction in the concentration of certain esters, including ethyl hexanoate. researchgate.net

Prickly Pear (Opuntia ficus-indica): this compound has been reported as a volatile compound found in prickly pear. chemicalbook.com

Mango (Mangifera indica): While not as prominently cited as in other fruits, the potential for this compound to be present in the complex aroma profile of mango exists, given the prevalence of various esters in this fruit.

FruitScientific NameFindingReference
PineappleAnanas comosusIdentified as a characteristic aroma compound in the pulp. nih.govmdpi.com
Passion FruitPassiflora edulisReported in the volatile profile. chemicalbook.comresearchgate.net
MelonCucumis meloContributes to 'fruity' and 'honey' aromas in cantaloupe. researchgate.net
QuinceCydonia oblongaReported as a volatile constituent. chemicalbook.comresearchgate.net
PlumcotPrunus salicina × Prunus armeniacaReported as a volatile compound. chemicalbook.com
KiwifruitActinidia deliciosaContributes to the characteristic scent. chemicalbook.comthegoodscentscompany.com
Cashew AppleAnacardium occidentaleIdentified as ethyl trans-3-hexenoate in juice. chemicalbook.comsigmaaldrich.cn
Prickly PearOpuntia ficus-indicaReported as a volatile compound. chemicalbook.com

Detection in Fermented Food and Beverage Systems

Fermentation processes, particularly those involving yeast, are known to produce a wide range of esters, including this compound, which significantly impact the final flavor and aroma of the product.

Wine Fermentation Research

In winemaking, esters are crucial for the development of the wine's bouquet. awri.com.au this compound has been identified as a volatile compound in wine, formed during the fermentation process by yeast. tandfonline.comymdb.ca Its presence contributes to the fruity and floral notes of the wine. nih.gov For instance, it was detected in banana wine, indicating its origin from the fermentation process rather than the fruit itself.

Wine TypeYeastFindingReference
General WineSaccharomyces cerevisiaeFormed during fermentation, contributing to fruity and floral notes. tandfonline.comymdb.canih.gov
Banana WineNot specifiedDetected in the wine, indicating its production during fermentation.
Wolfberry WineNot specifiedIdentified as a volatile compound. tandfonline.com

Beer Brewing Studies

This compound has been reported as a volatile compound found in beer. chemicalbook.com While ethyl acetate (B1210297) and ethyl hexanoate are more commonly discussed esters in beer, the presence of various other esters, including this compound, contributes to the complexity of beer's flavor profile. singingboysbrewing.comyoutube.comwordpress.com The production of these esters is highly dependent on the yeast strain and fermentation conditions. nih.gov

Role as a Biological Metabolite

This compound is recognized as a biological metabolite, defined as an intermediate or product of metabolism. ebi.ac.ukebi.ac.uk It is classified specifically as a fatty acid ethyl ester, which is formed from the formal condensation of 3-hexenoic acid and ethanol (B145695). ebi.ac.uknih.gov Its presence across a diverse range of organisms, from fungi to higher plants, underscores its role in various metabolic pathways, particularly in the biosynthesis of flavor and aroma compounds.

Metabolism in Fungi

Research has identified this compound as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.govymdb.ca Its formation is a result of fungal fermentation processes, which is consistent with its detection in products like beer. chemicalbook.com The biosynthetic pathway involves the esterification of ethanol with an activated form of its parent acid, 3-hexenoic acid.

Detailed studies on the fungus Neurospora sp., a known producer of the related compound ethyl hexanoate, have shed light on the enzymatic process likely responsible for this transformation. tandfonline.com This organism utilizes a novel acyl-Coenzyme A:alcohol acyltransferase, an enzyme that catalyzes the reaction between an acyl-CoA (like hexanoyl-CoA) and an alcohol. tandfonline.com This enzyme is distinct in that it acts on higher acyl-CoAs but not on acetyl-CoA. tandfonline.com This finding suggests that a similar enzymatic mechanism, involving the precursor 3-hexenoyl-CoA, is the primary route for the synthesis of this compound in microorganisms.

Metabolism in Plants and Fruits

This compound is a significant volatile organic compound in a wide variety of fruits, where it contributes to their characteristic aroma profiles. Its metabolic production is often linked to the ripening process. Research on the mountain papaya (Vasconcellea pubescens) has shown that the production of this compound, along with other esters, increases as the fruit ripens. researchgate.net This indicates that the metabolic pathways responsible for its synthesis are activated during this developmental stage.

The compound has been identified in numerous plant sources, highlighting its widespread distribution as a plant metabolite. nih.govchemicalbook.comperflavory.com

Table 1: Natural Occurrence of this compound in Various Biological Sources

Biological Source Species (if specified)
Pineapple Ananas comosus
Melon
Passion Fruit
Quince
Plumcot
Prickly Pear Opuntia ficus-indica nih.gov
Kiwifruit Actinidia deliciosa ebi.ac.ukchemicalbook.com
Mango Mangifera indica nih.govperflavory.com
Acerola Fruit
Guava Fruit
Strawberry Guava Fruit
Pear Fruit
Tea Leaf

Table 2: Reported Concentration of this compound in Passion Fruit Juice

Product Concentration (mg/kg)

Biosynthetic Pathways and Metabolic Engineering of Ethyl 3 Hexenoate

Enzymatic Formation Pathways

Esterification of Alcohols and Organic Acids

The most direct route to ethyl 3-hexenoate is through the esterification of an alcohol (ethanol) and an organic acid (3-hexenoic acid). ebi.ac.ukconicet.gov.ar This reaction is catalyzed by enzymes, typically lipases or esterases. nih.govmdpi.com In a solvent-free system, ultrasound has been shown to accelerate the lipase-catalyzed synthesis of ethyl hexanoate (B1226103), a related compound, suggesting potential for intensifying the production of unsaturated esters like this compound as well. shokubai.org The reaction involves the direct condensation of the alcohol and the carboxylic acid, releasing a molecule of water. The efficiency of this pathway is dependent on the availability of the precursor substrates and the activity of the catalyzing enzyme. asm.org

Non-Oxidative Ethanol (B145695) Metabolic Pathways

While the majority of ethanol in biological systems is metabolized through oxidative pathways, a smaller fraction undergoes non-oxidative metabolism. nih.gov This non-oxidative route can lead to the formation of fatty acid ethyl esters (FAEEs). nih.gov In this context, ethanol can react with acyl-CoAs, derived from fatty acid metabolism, to form FAEEs. Though less predominant than the oxidative pathway, this metabolic route contributes to the pool of ethyl esters, including potentially this compound, especially in environments with high ethanol concentrations like during fermentation. mdpi.com

Esterase Pathway Contributions

Esterases play a dual role in the metabolism of esters; they can both synthesize and hydrolyze them. asm.orgucanr.edu In the context of this compound formation, esterases catalyze the esterification of 3-hexenoic acid and ethanol. mdpi.com The net production of the ester is therefore a balance between the synthetic and hydrolytic activities of these enzymes. ucanr.edu The activity of esterases is a significant factor in determining the final concentration of various ethyl esters in fermented products. mdpi.com For instance, in cheese ripening, esterase activity is strongly correlated with the production of several ethyl esters. mdpi.com

Alcohol Acyltransferase Pathway

The alcohol acyltransferase (AAT) pathway is a major route for the synthesis of esters, including ethyl esters of medium-chain fatty acids, in yeast. nih.govresearchgate.net This pathway involves the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. tandfonline.comoup.com In the case of this compound, the precursors would be 3-hexenoyl-CoA and ethanol. The enzymes responsible are alcohol acyltransferases (AATs). researchgate.net In Saccharomyces cerevisiae, genes like ATF1 and ATF2 encode for AATs that are crucial for the production of acetate (B1210297) esters, while EEB1 and EHT1 are key for the synthesis of medium-chain fatty acid ethyl esters. nih.govresearchgate.net The rate of synthesis via this pathway is dependent on the activity of the AATs and the intracellular concentrations of the substrates, acyl-CoA and ethanol. nih.govasm.org

Involvement of 2-Enoyl Thioester Reductases in Precursor Formation

The formation of the precursor, 3-hexenoic acid, is a critical step. This unsaturated fatty acid is synthesized through the fatty acid synthesis (FAS) pathway. A key enzyme family involved in the later steps of fatty acid elongation and desaturation is the 2-enoyl thioester reductases. nih.govoulu.fi These enzymes catalyze the reduction of a trans-2-enoyl-CoA to the corresponding acyl-CoA. nih.gov For instance, the enzyme Etr1p from Candida tropicalis has been shown to be a 2-enoyl-CoA reductase. nih.gov The formation of unsaturated fatty acid precursors like 3-hexenoyl-CoA is essential for the subsequent synthesis of this compound.

Microbial Biosynthesis Research (e.g., Saccharomyces cerevisiae, Wickerhamomyces anomalus)

Various microorganisms, particularly yeasts, are known producers of this compound and other flavor-active esters. Research has focused on understanding and engineering these microbes for enhanced production.

Saccharomyces cerevisiae , the common brewer's and baker's yeast, is a primary model organism for studying ester biosynthesis. repec.orgnih.gov Metabolic engineering strategies in S. cerevisiae have been employed to increase the production of fatty acid ethyl esters (FAEEs). repec.org One approach involves eliminating competing pathways that utilize fatty acids, such as β-oxidation and the formation of triacylglycerols (TAGs) and steryl esters (SEs). repec.org Deleting genes involved in these pathways can lead to an accumulation of free fatty acids, which can then be channeled towards FAEE production. repec.org Overexpression of key enzymes in the AAT pathway, such as those encoded by EHT1 and EEB1, has also been shown to enhance the synthesis of medium-chain fatty acid ethyl esters. nih.govasm.org

Wickerhamomyces anomalus is another yeast species recognized for its high ester production capacity. mdpi.comresearchgate.net This yeast has been isolated from various fermented products, including Chinese liquor fermentation starters. nih.govnih.gov Genomic studies of W. anomalus have identified genes homologous to the EHT1 and EEB1 genes of S. cerevisiae, indicating a similar alcohol acyltransferase pathway for ethyl ester synthesis. nih.govresearchgate.net Research has demonstrated that co-inoculation of W. anomalus with S. cerevisiae in cider fermentation can significantly alter the aromatic profile, increasing the concentration of various esters, including ethyl hexanoate. mdpi.com

Table 1: Research Findings on Microbial Biosynthesis of Ethyl Esters

Microorganism Key Genes/Enzymes Research Focus Outcome Reference(s)
Saccharomyces cerevisiae EHT1, EEB1, ATF1, ATF2 Metabolic engineering to increase fatty acid ethyl ester (FAEE) production. Deletion of competing pathways (β-oxidation, TAG and SE synthesis) increased FAEE production. Overexpression of AAT genes enhances ester synthesis. nih.govasm.orgrepec.orgnih.gov
Wickerhamomyces anomalus Eht1p (putative acyltransferase) Genome analysis and co-fermentation studies. Identified key genes for ester synthesis via the alcohol acyltransferase pathway. Co-fermentation with S. cerevisiae enhances the aromatic profile of cider. nih.govmdpi.comnih.govresearchgate.net
Neurospora sp. Alcohol acyltransferase Characterization of a novel enzyme for ethyl hexanoate synthesis. Identified an alcohol acyltransferase specific for higher acyl-CoAs, not acetyl-CoA, playing a major role in ethyl hexanoate synthesis. tandfonline.comoup.com

Precursor Metabolism and Influence on this compound Production

The biosynthesis of this compound is fundamentally dependent on the availability of its direct precursors: 3-hexenoyl-CoA and ethanol. The metabolic pathways that generate these precursors are therefore critical in determining the final yield of this unsaturated ester. Research in both plant and microbial systems highlights that the concentration of these substrates is often the rate-limiting factor in production. researchgate.netnih.gov

In yeast, particularly Saccharomyces cerevisiae, ethyl esters are formed through an intracellular condensation reaction catalyzed by acyl-CoA:ethanol O-acyltransferases (AEATases), primarily the enzymes Eeb1p and Eht1p. nih.govjmb.or.kr This reaction joins an acyl-CoA molecule with ethanol. The acyl-CoA precursors are products of fatty acid metabolism. The fatty acid synthase (FAS) complex is responsible for building fatty acid chains. Under certain conditions, medium-chain fatty acyl-CoAs, such as the saturated analogue hexanoyl-CoA, are released prematurely from this complex. nih.gov These can then be esterified to form ethyl esters like ethyl hexanoate. The synthesis of the unsaturated precursor 3-hexenoyl-CoA follows related pathways, branching from the core fatty acid metabolism.

The availability of these precursors is influenced by various metabolic and environmental factors. Studies on ethyl hexanoate, a closely related saturated ester, have shown that the supply of the acyl-CoA precursor is a major bottleneck. researchgate.netnih.gov Supplementing the fermentation medium with medium-chain fatty acids (MCFAs) leads to a significant increase in the production of the corresponding ethyl esters, whereas overexpression of the ester-synthesizing enzymes EEB1 and EHT1 often does not have a comparable effect. researchgate.netnih.gov This underscores the central role of precursor supply in controlling the rate of ester formation.

In fruit, the formation of volatile esters, including this compound, is also tightly linked to fatty acid metabolism. Fatty acids serve as the initial substrates for a series of enzymatic reactions that produce a variety of aroma compounds. semanticscholar.org Research on pear fruits has demonstrated a direct relationship between the availability of specific fatty acid precursors and the subsequent production of this compound.

Detailed Research Findings:

A study investigating the evolution of aroma volatiles in pear fruits after supplementation with fatty acid metabolic precursors provided clear evidence of the influence of precursor availability on this compound synthesis. When pear fruits were fed with linoleic acid and linolenic acid, there was a notable increase in the production of several straight-chain esters.

Specifically, in "Dangshansuli" pears, feeding with linoleic acid led to an increase in this compound, among other esters. semanticscholar.org Similarly, supplementation with linolenic acid also resulted in a significant increase in this compound. semanticscholar.org This suggests that these C18 unsaturated fatty acids are metabolized into shorter-chain unsaturated acyl-CoAs, including the 3-hexenoyl-CoA required for this compound synthesis. The enzymes alcohol acyltransferase (AAT) catalyze the final esterification step, combining the acyl-CoA with an alcohol. semanticscholar.org The increased availability of the acyl-CoA precursor, derived from the breakdown of linoleic and linolenic acids, directly boosts the synthesis of the final ester product.

The following table summarizes the findings on the effect of precursor feeding on the production of various esters in "Dangshansuli" pear fruit.

Interactive Data Table: Effect of Fatty Acid Precursors on Ester Production in "Dangshansuli" Pears

Volatile CompoundControl (ng·g⁻¹·FW)Fed with Linoleic Acid (ng·g⁻¹·FW)Fed with Linolenic Acid (ng·g⁻¹·FW)
Methyl acetate1.83.34.2
Methyl hexanoate4.112.510.8
Methyl 2-hexenoate0.01.11.3
This compound 0.0 1.5 1.7
Hexyl acetate3.28.80.0
Methyl octanoate0.00.90.0
(Z)-hexen-2-ol acetate0.00.01.4
Total Esters 197.3 409.4 285.1
Data sourced from a study on the evolution of aroma volatiles in pear fruits. semanticscholar.org

These findings highlight a key strategy for metabolic engineering: enhancing the precursor pool. In yeast, engineering the fatty acid synthesis pathway to increase the release of specific medium-chain acyl-CoAs is a promising approach. For example, targeted mutations in the FAS1 and FAS2 genes of the fatty acid synthase complex have been shown to specifically increase the production of ethyl hexanoate. nih.gov Similar strategies could be adapted to favor the synthesis of 3-hexenoyl-CoA, thereby increasing the potential for this compound production. The core principle remains that the metabolic flux towards the key precursors, 3-hexenoyl-CoA and ethanol, is the primary determinant of this compound yield.

Chemical Synthesis Methodologies for Ethyl 3 Hexenoate

Conventional Esterification Reactions

Conventional synthesis of ethyl 3-hexenoate primarily involves the direct esterification of 3-hexenoic acid with ethanol (B145695). This acid-catalyzed reaction is a fundamental and widely used method for producing esters. Strong mineral acids, such as sulfuric acid, are typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is reversible, and to drive the equilibrium towards the product side, it is often conducted under reflux conditions with the continuous removal of water, a byproduct of the reaction.

Another conventional approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). In this method, DCC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which then readily reacts with ethanol to form the desired ester. This method is efficient but produces dicyclohexylurea as a byproduct, which needs to be separated from the final product. chemicalbook.com

A different strategy involves the reaction of trialkylboranes with ethyl 4-bromocrotonate in the presence of a base such as 2,6-di-tert-butyl-phenoxide. chemicalbook.com This method builds the carbon skeleton and forms the ester in a single process. Additionally, the synthesis of ethyl 3-(bromomethyl)hexanoate, a related compound, is achieved through the esterification of 3-(bromomethyl)hexanoic acid with ethanol using a strong acid catalyst.

For the related saturated ester, ethyl hexanoate (B1226103), a study demonstrated the effectiveness of aluminum chloride hexahydrate (AlCl₃·6H₂O) as a catalyst for the esterification of hexanoic acid with ethanol. unibo.it This method achieved a high conversion rate under relatively mild conditions, suggesting its potential applicability for unsaturated esters as well. unibo.itresearchgate.net

Table 1: Conventional Synthesis Methods for Ethyl Esters

Method Reactants Catalyst/Reagent Key Features Reference
Fischer Esterification 3-Hexenoic acid, Ethanol Strong Acid (e.g., H₂SO₄) Reversible reaction; often requires water removal.
DCC Coupling 3-Hexenoic acid, Ethanol Dicyclohexylcarbodiimide (DCC) Forms a dicyclohexylurea byproduct. chemicalbook.com
Borane-based Synthesis Trialkylborane, Ethyl 4-bromocrotonate 2,6-di-tert-butyl-phenoxide Carbon-carbon bond formation and esterification. chemicalbook.com
Lewis Acid Catalysis* Hexanoic acid, Ethanol AlCl₃·6H₂O High conversion (93.5%) under mild conditions. unibo.itresearchgate.net

Note: This specific study was conducted on the synthesis of ethyl hexanoate.

Enzyme-Catalyzed Synthesis (e.g., Lipase-Mediated Transesterification)

Enzymatic synthesis has emerged as a green alternative to conventional chemical methods, offering high specificity, mild reaction conditions, and the potential to produce compounds labeled as "natural". unibo.it Lipases are the most commonly used enzymes for ester synthesis, capable of catalyzing esterification, transesterification, and acidolysis in non-aqueous media. oup.commdpi.com

The synthesis of ethyl hexanoate, a structurally similar compound, has been extensively studied using various lipases. Immobilized lipase (B570770) from Rhizomucor miehei (RML) has been shown to be highly effective for producing ethyl hexanoate via transesterification between ethyl caprate and hexanoic acid in n-hexane. oup.com In one study, a maximum ester formation of 96% was achieved at 50°C after 96 hours. oup.comresearchgate.net Another study using Novozym 435, an immobilized lipase from Candida antarctica (CALB), synthesized ethyl hexanoate from hexanoic acid and ethanol in a solvent-free system. This process reached a conversion of 88.57% in just 120 minutes at 50°C. researchgate.net

The choice of enzyme and reaction conditions significantly impacts the efficiency of the synthesis. For instance, lipases from different sources such as Candida Cylindracea and porcine pancreas have been screened, with RML showing greater specificity for ethyl hexanoate synthesis. oup.com Cold-adapted lipases, such as the AMS8 lipase from an Antarctic Pseudomonas species, have also been investigated. The immobilized AMS8 lipase demonstrated a higher conversion rate (80%) for ethyl hexanoate in toluene (B28343) at 20°C compared to the free enzyme. semanticscholar.org Furthermore, lipase-catalyzed synthesis has been successfully performed in microemulsion systems, which can enhance reaction rates and yield, with one study reporting a 98.5% conversion for ethyl hexanoate. asianpubs.orgresearchgate.netasianpubs.org

Table 2: Research Findings on Lipase-Mediated Synthesis of Ethyl Hexanoate

Lipase Source Method Substrates System/Solvent Optimal Temp. Conversion/Yield Time Reference
Rhizomucor miehei (immobilized) Transesterification Ethyl caprate, Hexanoic acid n-Hexane 50°C 96% 96 h oup.comresearchgate.net
Candida antarctica (Novozym 435) Esterification Hexanoic acid, Ethanol Solvent-free 50°C 88.57% 120 min researchgate.net
Pseudomonas sp. (AMS8, immobilized) Esterification Hexanoic acid, Ethanol Toluene 20°C 80% 2 h semanticscholar.org
Lipase (unspecified) Esterification Hexanoic acid, Ethanol DBSA/isooctane microemulsion 40°C 98.5% 4 h asianpubs.orgresearchgate.netasianpubs.org

Note: The data in this table pertains to the synthesis of ethyl hexanoate, the saturated analog of this compound.

Novel Synthetic Routes and Reaction Mechanisms

One documented synthetic route to a related chiral compound, (R)-Ethyl 3-(bromomethyl)hexanoate, starts from the chiral lactone (R)-4-propyldihydrofuran-2-one. The synthesis involves the ring-opening of this lactone intermediate using a bromine source like trimethylbromosilane or hydrogen bromide. This step introduces the bromomethyl group at the 3-position. The resulting (R)-3-(bromomethyl)hexanoic acid is then esterified with ethanol under acidic conditions to yield the final product.

Another approach is suggested by the synthesis of cis-3-hexen-1-ol, a valuable fragrance ingredient. google.com This process utilizes ethyl cis-6-hydroxy-3-hexenoate as a key intermediate. This intermediate is synthesized and can then be reduced using a reducing agent like lithium aluminum hydride to produce the target alcohol. google.com This highlights a potential pathway where a functionalized hexenoate ester serves as a precursor for other valuable molecules.

A novel and sustainable route has been demonstrated for producing ethyl hexanoate from grape pomace. unibo.itresearchgate.net The process begins with the chain elongation fermentation of the agro-industrial byproduct to produce highly concentrated hexanoic acid. This bio-derived acid is then recovered and esterified with ethanol using AlCl₃·6H₂O as a recyclable catalyst, achieving a 93.5% conversion in 5 hours. unibo.itresearchgate.net This integrated bio- and chemo-catalytic approach represents a promising green strategy for producing valuable esters from waste biomass. researchgate.net

Analytical Methodologies for Characterization and Quantification of Ethyl 3 Hexenoate

Chromatographic Techniques

Chromatography is the cornerstone for separating and identifying volatile compounds like ethyl 3-hexenoate from complex mixtures. Gas chromatography, in particular, is extensively used due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and semi-quantitative analysis of this compound. ebi.ac.uk This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which fragments molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique chemical fingerprint.

In a typical GC-MS analysis, the sample containing this compound is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The choice of column is critical for effective separation. Columns such as DB-5, DB-FFAP, and HP-INNOWAX are frequently employed. nih.govnih.gov For instance, a DB-FFAP column (60 m × 0.25 mm i.d., 0.25 μm film thickness) or a DB-5 column (30 m × 0.25 mm i.d., 0.25 μm film thickness) can be used. nih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 40-45°C, hold for a few minutes, and then increase at a controlled rate (e.g., 3-5°C/min) to a final temperature of around 230°C. nih.govmdpi.com

After separation in the GC column, this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting mass spectrum, showing the fragmentation pattern, is then compared to spectral libraries (like NIST) for positive identification. fmach.it Predicted GC-MS spectra for this compound are also available in databases for comparison. foodb.caymdb.cahmdb.ca

Table 1: Example GC-MS Parameters for this compound Analysis

Parameter Setting Reference
Column DB-FFAP (60 m × 0.25 mm, 0.25 µm) or DB-5 (30 m x 0.25 mm, 0.25 µm) nih.gov
Injector Temperature 250 °C (Splitless mode) nih.gov
Oven Program Start 45°C (2 min), ramp 4°C/min to 80°C (1 min), ramp 5°C/min to 150°C (2 min), ramp 10°C/min to 230°C (10 min) nih.gov
Carrier Gas Helium (>99.99%) at 1.0 mL/min nih.gov
MS Ionization Electron Impact (EI) at 70 eV mdpi.com
Mass Range m/z 30-450 mdpi.com
Ion Source Temp. 230 °C nih.gov

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile compounds like this compound from solid or liquid samples. ebi.ac.ukmdpi.com This method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. researchgate.net The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.com The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. researchgate.net

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time and temperature, sample agitation, and the sample matrix itself. nih.gov Commonly used fibers include those with coatings like polydimethylsiloxane/divinylbenzene (PDMS/DVB) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). fmach.itnih.gov For instance, in the analysis of kiwifruit volatiles, HS-SPME was used to detect this compound. ebi.ac.uk The technique is particularly useful because it can concentrate trace amounts of volatiles, making them detectable by GC-MS. mdpi.com Studies have shown that HS-SPME is effective in recovering key volatile compounds from various fruit juices and alcoholic beverages. scielo.brmdpi.com

Liquid-Liquid Microextraction (LLME) is a sample preparation technique that utilizes a small volume of an extraction solvent to isolate analytes from an aqueous sample. nih.gov It is a miniaturized version of the traditional liquid-liquid extraction (LLE) and is valued for its reduced solvent consumption and high enrichment factors. nih.gov

LLME has been successfully applied to quantify this compound in complex matrices like alcoholic beverages. nih.gov In one method, a sample is diluted with 10% ethanol (B145695) and saturated with sodium chloride to increase the ionic strength, which promotes the transfer of organic analytes into the extraction solvent. nih.gov Dichloromethane is a common solvent used for this purpose. nih.gov The small volume of the organic extract, containing the concentrated analytes, is then injected into the GC-MS for analysis. nih.govnih.gov This technique has proven effective for the quantification of a broad range of volatile compounds, including esters, in fermented beverages. nih.gov

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of GC with human sensory perception. pfigueiredo.org As compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer or a flame ionization detector) and a sniffing port, where a trained panelist can detect and describe the odor of each separated compound. pfigueiredo.orgsld.cu

Table 2: Olfactory Descriptors of this compound from GC-O Analysis

Food/Product Olfactory Descriptor Reference
Flammulina filiformis (Enoki mushroom) Fruity, pineapple, green nih.gov
Rosa roxburghii Tratt (Chestnut rose) Fruity mdpi.com
Zhuyeqing Liquor Fruity nih.gov

Liquid-Liquid Microextraction (LLME) for Specific Matrices

Spectroscopic Approaches (e.g., FTIR, ATR-IR for structural verification)

Spectroscopic methods are used to confirm the molecular structure of this compound. Fourier Transform Infrared (FTIR) spectroscopy is a key technique for this purpose. It measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present in the molecule.

The FTIR spectrum of this compound shows characteristic absorption bands that confirm its functional groups. A strong, sharp peak around 1704-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The presence of C-O stretching bands, typically in the 1100-1300 cm⁻¹ region, further confirms the ester functionality. researchgate.net Additionally, C-H stretching vibrations are observed around 2800-3000 cm⁻¹. researchgate.net

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR (ATR-IR) that allows for the analysis of liquid or solid samples with minimal preparation. asminternational.org The sample is placed in direct contact with an ATR crystal of high refractive index. asminternational.org The infrared beam is internally reflected within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for the acquisition of its infrared spectrum. asminternational.org ATR-IR spectra for this compound are available in spectral databases and are used for rapid and reliable structural confirmation. nih.govspectrabase.com Specifications from chemical suppliers often state that the identity of this compound conforms to its FTIR spectrum. thermofisher.com

Quantitative Analysis Methods (e.g., Internal Standard Methods, Calibration Curves)

For accurate quantification of this compound, methods involving internal standards and calibration curves are essential. These approaches help to correct for variations in sample preparation and instrument response.

An internal standard (IS) is a known amount of a compound, not present in the sample, that is added to both the calibration standards and the unknown samples. scielo.br The IS should be chemically similar to the analyte but chromatographically resolved from it. For the analysis of esters like this compound, compounds such as ethyl octanoate-d15, methyl octanoate, or 2-octanol (B43104) have been used as internal standards. nih.govfmach.itcabidigitallibrary.org The ratio of the peak area of the analyte to the peak area of the IS is then plotted against the concentration of the analyte to create a calibration curve. mdpi.com

A calibration curve is a graph that shows the relationship between the concentration of an analyte and the response of the analytical instrument. scielo.br To construct a calibration curve for this compound, a series of standard solutions with known concentrations of the compound are prepared and analyzed. mdpi.com The response (e.g., peak area ratio) is plotted on the y-axis against the concentration on the x-axis. The resulting graph, which should be linear over the working concentration range (typically with a correlation coefficient, R², of ≥0.99), is then used to determine the concentration of this compound in an unknown sample by measuring its response and interpolating the concentration from the curve. nih.govcabidigitallibrary.org This methodology ensures accurate and reproducible quantification in various complex matrices. nih.govscielo.br

Method Validation and Repeatability Studies

The validation of analytical methods is a critical process to ensure that the chosen methodology is fit for its intended purpose, providing reliable and accurate results. For the quantification and characterization of volatile compounds like this compound, this process is essential. While specific, detailed validation studies exclusively for this compound are not extensively documented in publicly available literature, a significant body of research exists for the structurally similar and often co-occurring compound, ethyl hexanoate (B1226103). The validation parameters established for ethyl hexanoate can provide a strong foundation and reference for methods applied to this compound, given their similarities in chemical properties.

Method validation typically encompasses the evaluation of several key performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as repeatability and reproducibility).

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of known concentrations and is expressed by the correlation coefficient (r or R²) of the calibration curve. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In a study developing a direct injection method using a gas chromatography-flame ionization detector (GC-FID), the analysis of medium-chain fatty acid esters, including ethyl hexanoate, in alcoholic beverages demonstrated a limit of detection in the sub-ppm range. nih.gov Another study utilizing headspace solid-phase microextraction (HS-SPME) coupled with GC-FID for the determination of ethyl hexanoate reported a linear range of 2-25 mg/L with a correlation coefficient (r) greater than 0.995. rsc.org For this method, the LOD was established at 0.6 mg/L and the LOQ at 1.9 mg/L. rsc.org

Further research on tequila analysis using SPME with GC-MS found a highly significant linear relationship for ethyl hexanoate with a determination coefficient (R²) of 0.99 and a limit of quantification of 0.05 parts per million (ppm). researchgate.net A comprehensive study on Chardonnay wine using HS-SPME-GC×GC/TOFMS reported an even lower LOD of 0.001 μg/L and an LOQ of 0.003 μg/L for some esters. embrapa.br

Table 1: Linearity, LOD, and LOQ for Ethyl Hexanoate Analysis by Various Methods

Analytical Technique Matrix Linearity Range Correlation Coefficient (R²) LOD LOQ
GC-FID (Direct Injection) Alcoholic Beverages Not specified Not specified Sub-ppm Not specified
HS-SPME-GC-FID Fermentation Broth 2-25 mg/L >0.995 (r) 0.6 mg/L 1.9 mg/L
SPME-GC-MS Tequila Not specified 0.99 Not specified 0.05 ppm
HS-SPME-GC×GC/TOFMS Chardonnay Wine Not specified >0.99 0.001-2.554 µg/L 0.003-7.582 µg/L
DLLμE/GC-FID Whiskey Not specified ≥0.993 Low Low

Data compiled from multiple sources. nih.govrsc.orgresearchgate.netembrapa.brmdpi.com

Precision and Recovery

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses the precision over a short period, while reproducibility (inter-day precision or inter-laboratory studies) assesses it over a longer period or between different laboratories. Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample (spiking) and the percentage of the added analyte that is detected is calculated.

A study on the analysis of ethyl hexanoate in a fermentation medium using HS-SPME-GC-FID demonstrated good repeatability, with intra-day RSDs ranging from 5% to 8% and inter-day RSDs from 3% to 15%. rsc.org The mean recovery in this study was 73%. rsc.org In the analysis of alcoholic beverages, a direct injection GC-FID method showed good repeatability and recovery rates for ethyl hexanoate. nih.gov For the analysis of volatile compounds in whiskey using dispersive liquid-liquid microextraction (DLLμE) followed by GC-FID, the method showed good precision with an RSD of ≤ 15% and recovery ranging from 70% to 99%. mdpi.com

In another validation study for wine aroma compounds using liquid-liquid extraction and GC-MS, the method demonstrated good repeatability and reproducibility with an RSD of less than 10% and recovery rates between 92.2% and 103%. researchgate.net

Table 2: Precision and Recovery Data for Ethyl Hexanoate Analysis

Analytical Technique Matrix Repeatability (RSD %) Reproducibility (RSD %) Recovery (%)
HS-SPME-GC-FID Fermentation Broth 5-8% (intra-day) 3-15% (inter-day) 73%
GC-FID (Direct Injection) Alcoholic Beverages <10% Good Good
DLLμE/GC-FID Whiskey ≤15% (intra- and inter-day) Not specified 70-99%
Liquid-Liquid Extraction GC-MS Red Wine <10% <10% 92.2-103%
HS-SPME-GC×GC/TOFMS Chardonnay Wine 1.2-13.4% Not specified 92.4-102.6%

Data compiled from multiple sources. rsc.orgembrapa.brmdpi.comnih.govresearchgate.net

Interlaboratory Studies

Interlaboratory studies are the most comprehensive way to assess the reproducibility of a method. Such studies involve multiple laboratories analyzing the same samples to determine the level of agreement between their results. While specific interlaboratory studies for this compound were not found, such studies have been conducted for related esters in matrices like wine. researchgate.net These studies are crucial for standardizing methods across different analytical settings. For instance, an interlaboratory study on the retention of aroma compounds, including ethyl hexanoate, in different food matrices highlighted the influence of matrix composition on analytical results. researchgate.net

The validation data established for ethyl hexanoate across various matrices and analytical techniques provide a robust starting point for the validation of methods for this compound. Given the close structural and chemical similarities, it is reasonable to expect that similar performance characteristics would be achievable for this compound using these established methods. However, a dedicated validation study for this compound is necessary to confirm these parameters and ensure the accuracy and reliability of its quantification in any given matrix.

Sensory and Olfactory Research on Ethyl 3 Hexenoate

Olfactory Perception Mechanisms

The perception of ethyl 3-hexenoate begins with its interaction with specific proteins in the nasal cavity, leading to a neural signal that the brain interprets as a distinct smell.

The detection of odorants like this compound is mediated by olfactory receptors (ORs), which are expressed in olfactory sensory neurons (OSNs). While direct studies on the specific human olfactory receptors that bind to this compound are limited, research in model organisms like the fruit fly, Drosophila melanogaster, provides valuable insights. In Drosophila, specific ORs have been identified that respond to ethyl esters, including compounds structurally related to this compound. nih.govresearchgate.netpnas.org For instance, the Or22a receptor is known to be activated by ethyl hexanoate (B1226103), a structurally similar ester. nih.gov The process of odor perception involves the odorant molecule binding to an odorant-binding protein (OBP) in the mucus of the nasal cavity. This complex then interacts with the OR on the surface of an OSN, triggering an electrical signal. acs.org It's understood that a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants, creating a combinatorial code that the brain uses to identify a vast array of smells. nih.gov

Structure-activity relationship (SAR) studies in olfaction aim to understand how the chemical structure of a molecule influences its perceived odor. For esters like this compound, key structural features that determine its olfactory properties include the length of the carbon chain, the position of the double bond, and the nature of the ester group.

The presence and position of the double bond in the hexenoate chain are critical. For example, the (E)- and (Z)-isomers of 3-hexenoic acid, the acid precursor to this compound, exhibit different odor qualities. researchgate.net This suggests that the stereochemistry of the double bond in this compound also plays a crucial role in how it is perceived. Studies on related compounds have shown that even small changes in the carbon chain length or the position of functional groups can lead to significant changes in odor character, from fruity to green or even cheesy notes. researchgate.netthegoodscentscompany.com

Cross-adaptation studies, where exposure to one odorant affects the perception of another, can also shed light on shared olfactory pathways and structural similarities. google.comresearchgate.net For example, cross-adaptation has been observed between structurally similar but perceptually distinct odorants, indicating that the olfactory system can group molecules based on their chemical features. researchgate.net The fruity scent of ethyl esters has been shown to cross-adapt with the sweaty odor of their corresponding carboxylic acids, highlighting the importance of the underlying carbon skeleton in receptor recognition. researchgate.net

Interaction with Olfactory Receptors

Flavor Profile Characterization

Descriptive sensory analysis is a technique used to identify and quantify the aromatic attributes of a substance. Panels of trained assessors evaluate the odor and flavor, assigning intensity ratings to specific descriptors. For this compound, the aromatic attributes are predominantly described as fruity, green, and sweet. chemicalbook.com

Specific descriptors associated with this compound and its isomers include:

Ethyl (E)-3-hexenoate: sweet, green, fruity, with notes of passion fruit, guava, pineapple, papaya, and a hint of honey. thegoodscentscompany.com

Ethyl (Z)-3-hexenoate: sharp, with notes of pear, green apple, and tropical fruits. perflavory.com

General this compound: fruity, pineapple, green, tart, candy-like, metallic, and tropical. thegoodscentscompany.com

Table 1: Descriptive Sensory Attributes of this compound and its Isomers

Compound Associated Aromatic Descriptors Source(s)
This compound Fruity, pineapple, green, tart, candy, metallic, tropical, rhubarb, weedy, cheesy, sweet thegoodscentscompany.com
Ethyl (E)-3-hexenoate Sweet, green, fruity, passion fruit, guava, pineapple, papaya, weedy, honey thegoodscentscompany.com
Ethyl (Z)-3-hexenoate Sharp, pear, green, apple, tropical, rind notes perflavory.com

This compound has been identified as a key aroma compound in various fruits and beverages based on its OAV. For example, in a study on Rosa roxburghii Tratt fruit, this compound was found to have a high OAV, indicating its significant contribution to the fruit's aroma. nih.govmdpi.com Similarly, in pineapple, ethyl (E)-3-hexenoate was identified as one of the characteristic aroma compounds based on its OAV. mdpi.com In some baijiu varieties, ethyl hexanoate (a related ester) has been found to have a very high OAV, making it one of the most important odorants for the unique flavor of the spirit. rsc.org

The OAV provides a quantitative way to assess the impact of a compound, but it is important to note that interactions with other compounds can also influence the final perceived aroma. nih.govmdpi.commdpi.com

Table 2: Odor Activity Values (OAVs) of Ethyl Hexanoate in Various Products

Product OAV of Ethyl Hexanoate Reference
Langjiu (a type of Baijiu) 109-250 mdpi.com
Rosa roxburghii Tratt fruit 2205 mdpi.com
Meilanchun baijiu 1945 rsc.org
Pineapple Pulp >1 (specific value not provided) mdpi.com
Pineapple Core >1 (specific value not provided) mdpi.com

The odor threshold is the lowest concentration of a compound that can be detected by the human sense of smell. Various methodologies are used to determine odor thresholds, with the three-alternative forced-choice (3-AFC) test being a widely accepted standard. nih.govmdpi.comresearchgate.net

In a 3-AFC test, a panelist is presented with three samples, two of which are blanks (containing only the solvent, such as water or a dearomatized wine base) and one of which contains the odorant at a specific concentration. The panelist's task is to identify the sample that is different. The concentration of the odorant is presented in an ascending series, and the threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. mdpi.comresearchgate.net This method is designed to minimize guessing and provide a reliable measure of the detection threshold.

The determination of accurate odor thresholds is crucial for calculating OAVs and understanding the sensory relevance of compounds like this compound in different food and beverage matrices. nih.govmdpi.com

Odor Activity Value (OAV) Determination and Impact Assessment

Perceptual Interactions and Synergistic/Masking Effects

The perception of a single flavor compound like this compound is rarely an isolated event in food and beverages. It almost invariably occurs in the presence of a complex mixture of other volatile and non-volatile molecules. The resulting perceptual interactions can significantly alter the perceived aroma profile, leading to effects such as synergism, where the mixture's intensity is greater than the sum of its parts, or masking, where one compound's perception is diminished by another.

Binary and Complex Mixture Interaction Studies

Research into the perceptual interactions of this compound and its close structural analog, ethyl hexanoate, reveals a complex web of enhancing, synergistic, and masking effects. These interactions are crucial in defining the final aromatic profile of products like wine and fruit juices.

Below is a table summarizing key interaction studies involving this compound or its close analog, ethyl hexanoate.

Interacting CompoundsMatrixObserved EffectSource(s)
Ethyl hexanoate, Linalool, 3-Mercaptohexan-1-olChenin blanc wineInteraction effects observed, with ethyl hexanoate's impact being most apparent in combination with other compounds. journals.ac.za
3-Pentanone + Ethyl hexanoateModel solution (RRT)Synergistic effect. nih.gov
Key esters including Ethyl hexanoateLangjiu (liquor)Additive or synergistic effects in binary mixtures. mdpi.com, nih.gov
This compound + 1-HexanolOdor mixtureUsed as a stimulus pair in odor categorization tasks. nih.gov
Fruity ester pool + various individual estersDilute alcohol solutionCertain esters synergistically enhanced the overall fruity aroma intensity. researchgate.net

Odor-Taste Cross-Modal Interactions

A well-documented example is aroma-induced sweetness enhancement. Research has shown that ethyl hexanoate, an aroma component that is synthesized concurrently with sugars during the ripening of apples, can increase the perceived sweetness of apple juice. researchgate.net This effect is most pronounced at lower sucrose (B13894) concentrations. researchgate.net Further studies confirmed this, demonstrating that increasing the concentration of "sweet" smelling ethyl hexanoate led to a monotonic increase in rated sweetness intensity. oup.com

Conversely, odors can also suppress certain tastes. In one study, "sweet" smelling odors, including ethyl hexanoate and vanillin, were found to reliably suppress the bitterness of a sucrose octaacetate solution by about 20%. oup.com However, interactions can also be enhancing in other contexts. In astringent model solutions containing catechin (B1668976) or epicatechin, the addition of volatile compounds with fruity notes, including ethyl hexanoate, was found to increase the persistence and intensity of astringency. mdpi.com These interactions are believed to occur through learned associations between tastes and aromas, where congruent pairings lead to enhancement. researchgate.net

The table below details key findings on the odor-taste interactions involving ethyl hexanoate.

OdorantTaste ModalityFood/Model SystemObserved EffectSource(s)
Ethyl hexanoateSweetnessApple juiceEnhancement of perceived sweetness. researchgate.net
Ethyl hexanoateSweetnessSucrose solutionEnhancement of rated sweetness intensity. oup.com
Ethyl hexanoateBitternessSucrose octaacetate solutionSuppression of perceived bitterness. oup.com
Ethyl hexanoateAstringencyCatechin/epicatechin model solutionIncreased persistence and intensity of astringency. mdpi.com

Influence of Food Matrix on Flavor Release and Perception

The food matrix—the complex structure of proteins, carbohydrates, lipids, and water—plays a critical role in controlling the release of flavor compounds. The interactions between this compound and these macromolecules can significantly affect its volatility and, consequently, its perception.

Interactions with Food Ingredients (e.g., Proteins, Carbohydrates)

The retention and release of flavor compounds are governed by their physicochemical interactions with non-volatile food components.

Protein Interactions: Proteins can bind flavor molecules, thereby reducing their volatility and release into the headspace. In dairy systems, whey proteins like β-lactoglobulin (β-LG) are known to interact with hydrophobic flavor compounds. researchgate.net Experiments have confirmed that ethyl hexanoate exhibits a high affinity for β-LG compared to other milk proteins. researchgate.net The binding of flavor molecules to β-LG can significantly affect their release behavior. researchgate.net Another whey protein, α-lactalbumin, has a lower binding capacity, and emulsions stabilized with it show significantly less retention of ethyl hexanoate compared to those with β-lactoglobulin. acs.org

ProteinKey FindingImpact on Flavor Release/RetentionSource(s)
β-Lactoglobulin (β-LG)Exhibits the highest affinity for ethyl hexanoate compared to other milk proteins.Reduces volatility and release by binding the flavor compound. researchgate.net
α-LactalbuminHas a lower binding capacity for ethyl hexanoate compared to β-LG.Results in significantly less flavor retention in emulsions. acs.org

Carbohydrate Interactions: Carbohydrates can influence flavor release through several mechanisms, including complex formation and modification of the matrix viscosity. Polysaccharides like starches have been shown to retain flavor compounds. researchgate.net Generally, higher molecular weight esters like ethyl hexanoate are retained more effectively in carbohydrate matrices than lower molecular weight esters like ethyl butyrate. upm.edu.my Specifically, amylose, a component of starch, can form helical inclusion complexes with flavor molecules. researchgate.net It has been suggested that ethyl hexanoate can interact with the external branches of amylopectin, which are structurally similar to amylose. upm.edu.my

In contrast to retention by large polysaccharides, simple sugars like sucrose can have the opposite effect. An increase in sucrose concentration in a beverage model was shown to significantly increase the release of ethyl hexanoate. upm.edu.my This is attributed to a "salting-out" effect, where sucrose interacts with water, increasing the thermodynamic activity and thus the volatility of the flavor compound. upm.edu.my

CarbohydrateKey FindingImpact on Flavor Release/RetentionSource(s)
Starch (Amylose/Amylopectin)Forms inclusion complexes with flavor compounds; retains ethyl hexanoate more effectively than smaller esters.Decreases flavor release due to retention/binding. researchgate.net, upm.edu.my
β-CyclodextrinRetention of ethyl hexanoate has been studied.Encapsulates and retains the flavor compound. mdpi.com
Guar GumRetention of ethyl hexanoate depends on the galactose/mannose ratio.Retention is influenced by the polysaccharide's fine structure. mdpi.com
SucroseIncreasing concentration from 20% to 60% increases flavor release.Increases volatility due to a "salting-out" effect. upm.edu.my

Emulsion Systems and Flavor Release Control

Emulsions, as dispersions of oil in water, are common in many food products and have a profound impact on the release of lipophilic (fat-soluble) flavor compounds like this compound. The lipid phase acts as a reservoir for the flavor, significantly affecting its partitioning between the food, the saliva, and the air in the mouth.

The nature of the fat in an emulsion is a key factor. A study comparing complex food emulsions made with either hydrogenated palm kernel oil (vegetable fat) or anhydrous milk fat (animal fat) found that the release of esters, including ethyl hexanoate, was higher from emulsions containing vegetable fat. researchgate.netacs.org This difference in release is influenced by the fatty acid composition and melting behavior of the fats, which in turn affects the solid-to-liquid fat ratio at a given temperature. researchgate.netacs.org Flavor release for ethyl hexanoate was also shown to be dependent on temperature. researchgate.netresearchgate.net

Emulsion Fat TypeTemperature (°C)Relative Flavor Release of Ethyl HexanoateSource(s)
Palm Kernel Oil (Vegetable)10, 15, 20, 25Higher release compared to animal fat. researchgate.net, researchgate.net, acs.org
Anhydrous Milk Fat (Animal)10, 15, 20, 25Lower release compared to vegetable fat. researchgate.net, researchgate.net, acs.org

Biological Roles and Activities of Ethyl 3 Hexenoate

Investigation as a Metabolite in Biological Systems

Ethyl 3-hexenoate is recognized as an intermediate or product of metabolism. ebi.ac.ukebi.ac.uk Its classification as a metabolite is supported by its detection in various natural sources and fermentation processes.

The compound is considered a fatty acid ester, specifically a derivative of 3-hexenoic acid. ebi.ac.ukhmdb.ca It is produced by the yeast Saccharomyces cerevisiae, a microorganism crucial in many fermentation processes. nih.gov This suggests a role for this compound in the metabolic activities of this yeast.

Its presence is not limited to microorganisms. This compound has been identified as a volatile flavor compound in kiwifruit. ebi.ac.uk It has also been reported in other plants such as the prickly pear cactus (Opuntia ficus-indica) and mango (Mangifera indica). nih.gov The FooDB database further categorizes it as an endogenous metabolite in both plants and animals, noting its detection in urine and its association with lipid metabolism pathways. foodb.ca

In a study analyzing the fermentation of Jerusalem artichoke juice, a related compound, (E)-Mthis compound, showed a decrease in concentration during the process. mdpi.compreprints.org This change indicates its participation in the shifting microbial metabolic pathways that occur during fermentation. mdpi.compreprints.org

Table 1: this compound as a Metabolite in Various Biological Systems

Biological SystemOrganism/SourceFindingReference(s)
Microorganism Saccharomyces cerevisiaeIdentified as a metabolite produced by this yeast. nih.gov
Plant KiwifruitDetected as a volatile flavour compound. ebi.ac.uk
Plant Prickly Pear (Opuntia ficus-indica)Reported as being present in the plant. nih.gov
Plant Mango (Mangifera indica)Reported as being present in the plant. nih.gov
General Endogenous MetaboliteListed as a metabolite in plants and animals, involved in lipid metabolism and found in urine. foodb.ca

Research into Potential Biological Activities (e.g., Antimicrobial, Antioxidant)

Research into the specific biological activities of this compound is an emerging field. ontosight.ai While extensive studies are still needed, initial investigations have explored its potential antimicrobial and antioxidant properties. ontosight.ai

One study specifically investigated the antifungal properties of the gas phases of several alkenoic and alkynoic acid esters. researchgate.net In this research, this compound was shown to inhibit the development of mold on bread. researchgate.net It was found to be active at a concentration of 200 mg per 2.6-liter desiccator. researchgate.net This places it in a group of compounds that were active at this higher concentration, while other compounds showed activity at a lower concentration of 20 mg. researchgate.net

While the broader category of organic acid esters has been noted for bactericidal activity, specific research on this compound's antibacterial effects is less detailed. google.com Similarly, while some research suggests a link between cultivation systems, antioxidant activity, and the presence of esters like ethyl hexanoate (B1226103) in fruits, direct studies on the antioxidant capacity of pure this compound are not widely available. researchgate.net General scientific sources acknowledge that its potential antioxidant properties have been a subject of research, but further investigation is required to fully understand its effects. ontosight.ai

Table 2: Investigated Biological Activity of this compound

Biological ActivityTest SystemFindingConcentrationReference(s)
Antifungal Inhibition of mold development on bread (gas phase)Active in inhibiting mold.200 mg / 2.6-L desiccator researchgate.net

Applications of Ethyl 3 Hexenoate in Research and Biotechnology

Flavor Chemistry and Food Science Research

The aroma of food is a critical factor in consumer perception and enjoyment. Ethyl 3-hexenoate, with its characteristic fruity and green notes, is a key component in the complex tapestry of food flavors. Researchers in flavor chemistry and food science are actively investigating this compound to understand and manipulate the sensory profiles of various food products.

Development of Flavor Profiles in Food Products

Below is a table summarizing the sensory descriptors associated with different isomers and related compounds of this compound.

Compound NameAssociated Flavor/Aroma DescriptorsFood/Beverage Application Examples
This compoundGreen, fruity, tropical, pineapple, apple, guava guidechem.comthegoodscentscompany.comFruit flavor compositions thegoodscentscompany.com
Ethyl (Z)-3-hexenoateSharp, pear, green, apple, tropical, rind notes perflavory.comStrawberry, kiwi, pineapple flavors perflavory.com
Ethyl (E)-3-hexenoateSweet, green, fruity, passion fruit, guava, pineapple, papaya thegoodscentscompany.comNot specified in provided context
Ethyl hexanoate (B1226103)Apple peel, fruit, guava (in combination with 3MH) researchgate.netjournals.ac.zaChenin blanc wine researchgate.netjournals.ac.za

Research on Aroma Enhancement Strategies

Researchers are exploring various strategies to enhance the aroma of food and beverages, with a focus on increasing the concentration of desirable volatile compounds like this compound and its related esters. One area of investigation is the use of mixed fermentation in winemaking. Studies have shown that co-fermentation with Hanseniaspora uvarum and Saccharomyces cerevisiae can lead to a significant increase in the content of medium-chain fatty acid (MCFA) ethyl esters, including ethyl hexanoate, which in turn enhances the fruity aroma of the wine. nih.gov This enhancement is attributed to the increased production of MCFAs by H. uvarum, which then serve as precursors for ester synthesis by S. cerevisiae. nih.gov

Characterization of Volatile Organic Compound (VOC) Profiles in Foods

The comprehensive analysis of volatile organic compound (VOC) profiles is crucial for understanding the chemical basis of food aroma and quality. This compound and its isomers are frequently identified as important components in the VOC profiles of a wide range of food products. For example, ethyl (E)-3-hexenoate has been identified in the VOC profile of various foods, contributing to their characteristic aromas. thegoodscentscompany.com

In the context of fruit quality, studies on apples have shown that treatments with essential oils can modulate the ester composition, including the concentration of compounds like ethyl hexanoate, thereby enhancing the aroma and flavor profiles. mdpi.com The analysis of pear syrups has also revealed the presence of ethyl hexanoate as a key and common aroma component, contributing primarily to the fruity notes. mdpi.com Furthermore, in the study of high-moisture mozzarella, ethyl hexanoate was identified as a notable odorant that provides fruity notes to the cheese's aroma profile. researchgate.net

The following table presents a selection of food products where this compound or its related esters have been identified as part of their VOC profile.

Food ProductIdentified Compound(s)Analytical Technique(s)
ApplesEthyl hexanoate mdpi.comNot specified in provided context
Pear SyrupsHexanoic acid, ethyl ester (Ethyl hexanoate) mdpi.comHeadspace solid-phase microextraction (HS-SPME) combined with gas chromatography–mass spectrometry (GC-MS) mdpi.com
High-Moisture MozzarellaEthyl hexanoate researchgate.netNot specified in provided context
Langjiu (Chinese liquor)Ethyl hexanoate mdpi.comGas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) mdpi.com
Chenin Blanc WineEthyl hexanoate journals.ac.zaNot specified in provided context
VinegarsEthyl hexanoate nih.govNot specified in provided context

Biotechnological Production for Industrial Applications

The demand for natural and nature-identical flavor and fragrance compounds has spurred research into biotechnological methods for their production. This compound can be synthesized through enzymatic processes, offering a green and sustainable alternative to traditional chemical synthesis. guidechem.comscbt.com Research has demonstrated the enzymatic synthesis of ethyl hexanoate through transesterification using immobilized lipase (B570770) from Rhizomucor miehei. oup.com This biocatalytic approach allows for the production of high-purity esters under mild reaction conditions.

Mixed-culture fermentation is another promising biotechnological strategy. As mentioned earlier, the use of Hanseniaspora uvarum in conjunction with Saccharomyces cerevisiae in winemaking has been shown to increase the production of medium-chain fatty acid ethyl esters, thereby enhancing the fruity aroma of the final product. nih.gov These findings highlight the potential for utilizing microbial diversity to produce valuable flavor compounds for industrial applications.

Future Research Directions and Emerging Areas for Ethyl 3 Hexenoate Studies

Advanced Sensory and Neuroscientific Approaches

The perception of flavor and aroma is a complex interplay between chemical stimuli and the brain's interpretation. Initial studies have established the fruity, pineapple-like aroma of Ethyl 3-hexenoate. However, future research is heading towards a more nuanced understanding of how this specific molecule is perceived and processed by the olfactory system.

Advanced sensory studies could move beyond simple odor description to explore perceptual interactions. For instance, research on related esters has shown that their perceived intensity and quality can be significantly altered by the presence of other compounds, even those below their own detection threshold. nih.gov Future studies could investigate how this compound interacts with other volatile compounds in a complex food matrix, like kiwifruit or pineapple where it is naturally found, to create a unique aroma profile. chemicalbook.comnih.gov This can involve techniques like gas chromatography-olfactometry (GC-O) combined with sensory panel analysis and vector models to map out synergistic or masking effects. mdpi.com

From a neuroscientific perspective, the focus will likely shift to the specific neural pathways that this compound activates. Studies on insects, such as Drosophila melanogaster, have utilized calcium imaging to visualize the response of specific olfactory sensory neurons (OSNs) to related esters like ethyl hexanoate (B1226103). usp.brnih.govmdpi.com Similar in-vivo imaging techniques could be applied to map the response to this compound, identifying the specific odorant receptors (ORs) that bind to it. Comparative studies between species, such as insects and humans, could reveal how differences in receptor repertoires lead to species-specific odor perceptions. pnas.org

Table 1: Potential Neuro-Sensory Research Projects for this compound

Research Area Proposed Technique Objective
Odor Interaction Gas Chromatography-Olfactometry (GC-O), Sensory Panels, Vector Modeling To determine how this compound's perceived aroma changes in the presence of other fruit volatiles.
Receptor Identification Calcium Imaging (in-vivo), Heterologous Expression of ORs To identify the specific olfactory receptors in humans and other animals that are activated by this compound.
Neural Coding Functional Magnetic Resonance Imaging (fMRI), Electroencephalography (EEG) To map the patterns of brain activity in response to the smell of this compound, revealing how the brain codes its quality and intensity.

Comprehensive Metabolic Pathway Elucidation

This compound is known to be a fatty acid ethyl ester derived from 3-hexenoic acid. ebi.ac.uk While the general lipid metabolism pathway is implicated, the precise enzymatic steps and regulatory mechanisms leading to its formation are not fully understood. hmdb.ca Future research must focus on identifying the specific enzymes responsible for its biosynthesis in various organisms, from plants to microbes.

In yeasts like Saccharomyces cerevisiae, the synthesis of similar ethyl esters, such as ethyl hexanoate, is primarily accomplished via the alcohol acyltransferase (AAT) pathway, which condenses an acyl-coenzyme A (CoA) molecule with ethanol (B145695). nih.gov Key enzymes in this process include Eht1p and Eeb1p. nih.gov A primary goal for future research is to identify the specific acyltransferase(s) that preferentially use 3-hexenoyl-CoA as a substrate. It is also crucial to elucidate the pathway that generates the 3-hexenoyl-CoA precursor itself, which involves a desaturation step on a six-carbon fatty acid chain.

Investigating the metabolic pathways in plants where this compound is a natural aroma component, such as kiwifruit, is another critical research avenue. nih.gov Studies could explore how factors like fruit ripening and postharvest treatments, such as ethylene (B1197577) exposure, regulate the expression of genes involved in the biosynthesis of this compound. nih.gov

Table 2: Key Research Questions in this compound Biosynthesis

Organism Type Research Question Potential Approach
Yeast / Fungi Which specific alcohol acyltransferase (AAT) is responsible for the final esterification step? Gene knockout studies, heterologous expression and characterization of candidate AAT enzymes.
Yeast / Fungi What is the enzymatic pathway for producing the 3-hexenoyl-CoA precursor? Isotopic labeling studies, transcriptomics to identify upregulated genes under production conditions.
Plants How is the biosynthesis of this compound regulated during fruit ripening? Comparative transcriptomics and proteomics of fruit at different ripening stages.

Sustainable Biotechnological Production Optimization

There is a growing industrial demand for natural flavor and fragrance compounds. Biotechnological production using engineered microorganisms offers a sustainable alternative to chemical synthesis. While significant progress has been made in the metabolic engineering of yeast for the production of ethyl hexanoate, these strategies can be adapted and optimized for this compound. nih.govdntb.gov.ua

Future research will focus on engineering microbial hosts like Saccharomyces cerevisiae or Escherichia coli to efficiently produce this compound. This involves a multi-pronged approach:

Enhancing Precursor Supply: Engineering the host's central metabolism to increase the intracellular pools of both ethanol and, crucially, 3-hexenoyl-CoA. This may involve modifying the fatty acid synthesis (FAS) pathway. For example, specific mutations in FAS1 and FAS2 genes have been shown to increase the release of medium-chain acyl-CoAs. nih.gov

Overexpressing Key Enzymes: Introducing and overexpressing highly efficient AAT genes that show specificity for 3-hexenoyl-CoA. nih.govresearchgate.net

Minimizing Competing Pathways: Deleting or down-regulating genes that divert precursors away from the target pathway, such as those involved in β-oxidation or the formation of other esters.

Furthermore, a key area for sustainable production is the use of low-cost, renewable feedstocks. Research has demonstrated the feasibility of using agro-industrial wastes, such as cassava processing liquid and malt (B15192052) bagasse, for the production of ethyl hexanoate by fungi like Neurospora sitophila. wipo.int Future work could screen for microbes capable of utilizing similar waste streams to produce this compound or engineer established production strains to metabolize these substrates.

Exploration of Novel Biological Functions

Beyond its role as a flavor compound, this compound and its close chemical relatives have been identified in contexts suggesting diverse biological functions. A significant area for future research is the exploration of these novel roles, particularly in chemical ecology and plant science.

One of the most promising areas is its function as a semiochemical (a chemical involved in communication). For instance, (E)-ethyl 3-hexenoate is a species-specific component of the male-produced sex pheromone in the African fruit fly Ceratitis fasciventris, where it elicits a strong electrophysiological response from the female's antennae. Similarly, the related compound 2-propyl (E)-3-hexenoate acts as a pheromone in the noble chafer beetle, Gnorimus nobilis. nih.gov These findings open up the possibility that this compound may function as a pheromone or kairomone for other insect species, a hypothesis that can be tested through electroantennography (EAG) and behavioral assays.

In the plant kingdom, the presence of this compound in fruits suggests a role in attracting seed dispersers. chemicalbook.comnih.gov Moreover, related hexanoate derivatives have shown activity as plant growth regulators. For example, diethyl aminoethyl hexanoate can promote seed germination and delay leaf senescence in soybeans. frontiersin.org This warrants investigation into whether this compound itself possesses plant-growth-regulating properties or plays a role in plant defense signaling. Finally, preliminary research has suggested potential antimicrobial and antioxidant activities for the compound, which requires more rigorous investigation to confirm and quantify these effects. ontosight.ai

Table 3: Compound Names Mentioned

Compound Name
2-propyl (E)-3-hexenoate
3-hexenoic acid
Diethyl aminoethyl hexanoate
Ethanol
This compound
Ethyl hexanoate

Q & A

Basic Research Question: How can synthetic routes for ethyl 3-hexenoate be optimized to improve yield, and what analytical methods validate purity?

Methodological Answer:
this compound is synthesized via esterification of trans-3-hexenoic acid with ethanol or isomerization of sorbic acid ethyl ester, though yields vary significantly (e.g., 4% for the latter route) . To optimize yield:

  • Catalyst Screening : Test acidic (e.g., sulfuric acid) vs. enzymatic catalysts for esterification efficiency.
  • Reaction Monitoring : Use gas chromatography (GC) with flame ionization detection (FID) to track reaction progress and quantify intermediates .
  • Isomer Purity : Confirm stereochemical integrity (trans-configuration) via GC coupled with mass spectrometry (GC-MS) using reference retention indices and fragmentation patterns .

Basic Research Question: What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., food, beverages)?

Methodological Answer:
Dynamic headspace solid-phase microextraction (HS-SPME) paired with GC-MS is optimal for volatile organic compound (VOC) analysis in beverages. Key considerations:

  • Fiber Selection : Use divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers for enhanced ester recovery .
  • Matrix Effects : Calibrate with internal standards (e.g., ethyl decanoate) to account for ethanol content interference in beer or wine samples .
  • Quantitative Thresholds : Compare odor activity values (OAVs) with aroma intensity (AI) metrics to resolve discrepancies caused by matrix interactions (e.g., water vs. lipid phases) .

Advanced Research Question: How do stereoisomers of this compound influence flavor profiles, and what methods differentiate their sensory contributions?

Methodological Answer:
The trans-isomer (ethyl (E)-3-hexenoate) dominates in fruity aromas, but cis-isomers may contribute green/grassy notes. To dissect sensory roles:

  • Chiral Chromatography : Use β-cyclodextrin-based GC columns to resolve cis/trans isomers .
  • Sensory Panels : Conduct triangle tests with trained panelists to map isomer-specific odor thresholds (e.g., ASTM E679-19 standard) .
  • Molecular Docking : Model ligand-receptor interactions with human olfactory receptors (e.g., OR51E2) to predict isomer binding affinities .

Advanced Research Question: How can contradictory data on this compound’s aroma contribution (high AI vs. low OAV) be reconciled in flavor studies?

Methodological Answer:
Discrepancies arise from matrix-dependent thresholds (e.g., aqueous vs. lipid environments). Mitigation strategies:

  • Threshold Adjustments : Measure compound-specific thresholds in target matrices (e.g., beer, fruit pulp) rather than relying on literature values .
  • Synergy Analysis : Evaluate combinatorial effects using aroma recombination experiments (e.g., spiking this compound into deodorized matrices) .
  • Multivariate Statistics : Apply partial least squares regression (PLSR) to correlate GC-MS data with sensory panel scores .

Advanced Research Question: What ecological synthesis pathways exist for this compound, and how do they compare to traditional methods in efficiency and sustainability?

Methodological Answer:
Green chemistry approaches include:

  • Enzymatic Esterification : Lipase-catalyzed reactions (e.g., Candida antarctica lipase B) under solvent-free conditions, reducing waste .
  • Bio-Based Feedstocks : Derive trans-3-hexenoic acid from microbial fermentation (e.g., Escherichia coli engineered for fatty acid biosynthesis) .
  • Lifecycle Assessment (LCA) : Compare energy use, E-factor, and atom economy of enzymatic vs. acid-catalyzed routes .

Basic Research Question: How can researchers ensure reproducibility in this compound synthesis and analysis across labs?

Methodological Answer:

  • Protocol Standardization : Publish detailed synthetic procedures with reaction parameters (e.g., temperature, solvent ratios) and purity criteria .
  • Interlaboratory Validation : Share GC-MS method parameters (e.g., column type: DB-WAX, oven program: 40°C to 240°C at 5°C/min) and reference spectra .
  • Open Data Repositories : Deposit raw chromatograms and spectral data in platforms like MassBank or NIST Chemistry WebBook .

Advanced Research Question: What role does this compound play in plant volatile signaling, and how can field studies isolate its ecological functions?

Methodological Answer:

  • In Situ Sampling : Use portable GC-MS systems to capture real-time emissions from Rosa roxburghii or passionfruit flowers .
  • Herbivore Induction : Apply methyl jasmonate to trigger this compound release and monitor predator attraction via electrophysiological assays .
  • Stable Isotope Labeling : Track compound biosynthesis using ¹³C-labeled precursors in hydroponic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.